molecular formula C29H33NO7 B4881681 2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5859-90-5

2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B4881681
CAS No.: 5859-90-5
M. Wt: 507.6 g/mol
InChI Key: SYSQDCXRTHUHHF-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (1,4-DHP) core substituted with a 4-hydroxy-3,5-dimethoxyphenyl group at the C4 position, a phenoxyethyl ester at the C3 position, and methyl groups at C2 and C7 positions. This compound belongs to a class of molecules known for diverse pharmacological activities, including calcium channel modulation, anti-inflammatory, and antioxidant properties . Its structural complexity arises from the hexahydroquinoline scaffold, which provides conformational rigidity and influences interactions with biological targets.

Properties

IUPAC Name

2-phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO7/c1-17-24(28(33)37-12-11-36-19-9-7-6-8-10-19)25(18-13-22(34-4)27(32)23(14-18)35-5)26-20(30-17)15-29(2,3)16-21(26)31/h6-10,13-14,25,30,32H,11-12,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSQDCXRTHUHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)O)OC)C(=O)OCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386810
Record name ST077849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5859-90-5
Record name ST077849
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multiple steps. One common method involves the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with 2-phenoxyethylamine, followed by cyclization and esterification reactions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .

Scientific Research Applications

2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to its modulation of inflammatory mediators and signaling pathways .

Comparison with Similar Compounds

Aromatic Ring Substituents

  • 4-(2-Chlorophenyl) Analogue (): Substitution with a 2-chlorophenyl group instead of 4-hydroxy-3,5-dimethoxyphenyl results in enhanced anti-inflammatory activity at low doses (IC₅₀ < 10 µM), suggesting that electron-withdrawing groups (e.g., Cl) may improve potency in inflammatory pathways .
  • 4-(3-Hydroxy-4-Methoxyphenyl) Analogue (): The positional isomer with a 3-hydroxy-4-methoxyphenyl group (CAS 347324-78-1) shows similar molecular weight (477.55 g/mol) but reduced antioxidant capacity compared to the target compound, highlighting the importance of 3,5-dimethoxy substitution for stabilizing phenolic radicals .

Ester Group Modifications

  • Ethyl Ester (): Ethyl esters, such as ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, exhibit lower molecular weights (e.g., ~400 g/mol) and higher volatility compared to the phenoxyethyl ester (477.55 g/mol), which may affect bioavailability .

Anti-Inflammatory Activity

The 2-chlorophenyl analogue () demonstrates superior anti-inflammatory activity at lower dosages than the target compound, likely due to enhanced electronic interactions with inflammatory enzymes (e.g., cyclooxygenase) . In contrast, the target’s 4-hydroxy-3,5-dimethoxyphenyl group may favor antioxidant over anti-inflammatory pathways .

Antioxidant Capacity

Phenolic substituents, as seen in the target compound and ’s 3-hydroxy-4-methoxyphenyl analogue, correlate with radical scavenging activity. However, the 3,5-dimethoxy configuration in the target compound provides steric protection to the phenolic hydroxyl, prolonging antioxidant effects .

Calcium Channel Modulation

The methyl ester derivative () shows calcium modulatory properties, a trait common to 1,4-DHPs. The phenoxyethyl ester in the target compound may fine-tune binding affinity to L-type calcium channels due to its bulkier structure .

Physicochemical Properties

Property Target Compound Ethyl Ester () 4-Diethylaminophenyl ()
Molecular Formula C28H31NO6 C22H24ClNO4 C25H33N2O4
Molecular Weight (g/mol) 477.55 401.88 437.54
Predicted logP ~3.5 (hydrophilic) ~4.2 ~5.1 (lipophilic)
Key Functional Groups 4-OH, 3,5-OMe, phenoxyethyl 2-Cl, ethyl ester Diethylamino, ethyl ester
Bioactivity Highlight Antioxidant Anti-inflammatory Membrane permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Reactant of Route 2
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2-Phenoxyethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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